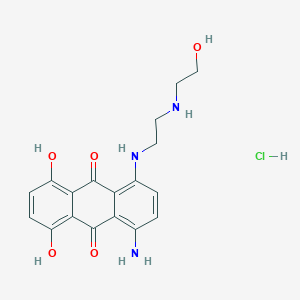

Mitoxantrone impurity A HCl

Description

Overview of Mitoxantrone (B413) Hydrochloride in Pharmaceutical Manufacturing

Mitoxantrone hydrochloride is a synthetic anthracenedione derivative used as an antineoplastic agent in the treatment of various cancers, including certain types of leukemia and advanced breast cancer. iarc.frsynthesia.eupharmaceutical-technology.com It functions as a type II DNA topoisomerase inhibitor, which means it disrupts DNA synthesis and repair in cancer cells, leading to cell death. chemicalbook.comnih.gov

The manufacturing of Mitoxantrone hydrochloride is a multi-step chemical synthesis process. smolecule.com A key step in its synthesis involves the reaction of leuco-1,4,5,8-tetrahydroxyanthraquinone with 2-[(2-aminoethyl)amino]ethanol, followed by an oxidation step. iarc.fr The final product is converted into the dihydrochloride (B599025) salt to improve its solubility for pharmaceutical formulations. iarc.frsmolecule.com Given the complexity of the synthesis, the potential for the formation of process-related impurities is significant. The quality of raw materials, solvents, and the precise control of reaction conditions are crucial to minimize the impurity profile of the final API. Production is conducted under strict Good Manufacturing Practice (GMP) conditions to ensure the quality and purity of the drug substance. synthesia.eu

Problem Statement: The Criticality of Mitoxantrone Impurity A Hydrochloride in Drug Substance Quality

Among the potential impurities in Mitoxantrone hydrochloride, Mitoxantrone Impurity A is of particular significance. It is a known process-related impurity that is monitored closely during quality control. ingentaconnect.com The European Pharmacopoeia lists Mitoxantrone Impurity A and sets specific limits for its presence in the final drug substance, highlighting its regulatory importance. iarc.fr The presence of this impurity above the specified threshold can directly impact the quality, safety, and stability of Mitoxantrone hydrochloride. ontosight.ai Therefore, the accurate identification, quantification, and control of Mitoxantrone Impurity A are critical for ensuring that the drug substance meets the required standards of purity and safety for patient use. ontosight.ai

Research Objectives and Scope concerning Mitoxantrone Impurity A Hydrochloride

The primary objective of this article is to provide a focused and comprehensive scientific overview of Mitoxantrone Impurity A Hydrochloride. The scope is strictly limited to this specific chemical entity. The research aims to:

Define the precise chemical identity and physicochemical properties of Mitoxantrone Impurity A Hydrochloride.

Investigate its potential formation pathways during the synthesis of Mitoxantrone hydrochloride.

Detail the analytical methodologies employed for its detection, isolation, and quantification.

Outline the regulatory framework and control strategies implemented to manage its levels in the final drug substance.

This article will adhere strictly to the outlined topics, excluding any discussion of clinical applications, dosage, or biological effects to maintain a clear focus on the chemical and quality control aspects of this impurity.

Structure

3D Structure of Parent

Properties

CAS No. |

89991-54-8 |

|---|---|

Molecular Formula |

C18H20ClN3O5 |

Molecular Weight |

393.8 g/mol |

IUPAC Name |

1-amino-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione;hydrochloride |

InChI |

InChI=1S/C18H19N3O5.ClH/c19-9-1-2-10(21-6-5-20-7-8-22)14-13(9)17(25)15-11(23)3-4-12(24)16(15)18(14)26;/h1-4,20-24H,5-8,19H2;1H |

InChI Key |

JUKWVPPDRYUPGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C2C(=C1N)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO.Cl |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Origins of Mitoxantrone Impurity a Hydrochloride

Primary Synthetic Routes to Mitoxantrone (B413) and Potential Byproduct Formation Pathways

The most common synthetic route to mitoxantrone begins with a substituted anthraquinone (B42736) core, which is then elaborated with the characteristic diaminoalkylamino side chains. A prevalent method involves the reaction of leuco-1,4,5,8-tetrahydroxyanthraquinone with 2-[(2-aminoethyl)amino]ethanol. iarc.frjscimedcentral.com This condensation reaction is followed by an oxidation (aromatization) step to yield the final mitoxantrone molecule. iarc.fr

The key starting material, leuco-1,4,5,8-tetrahydroxyanthraquinone, is often prepared from 1,8-dihydroxyanthraquinone (danthron) or chrysazin. jscimedcentral.comchemicalbook.comsphinxsai.com The synthesis involves steps such as nitration and subsequent reduction. sphinxsai.com

Potential Byproduct Formation:

During the crucial condensation step where the two side chains are attached to the anthraquinone core, several byproducts can form. Mitoxantrone Impurity A is a prime example of a process-related impurity arising from this stage. It is structurally similar to mitoxantrone but lacks one of the two identical side chains, having a simple amino group in its place. This suggests that the formation of Impurity A is due to an incomplete or alternative reaction pathway during the synthesis.

Mechanistic Elucidation of Byproduct Generation Leading to Mitoxantrone Impurity A Hydrochloride

The formation of Mitoxantrone Impurity A is intrinsically linked to the chemistry of the primary synthetic route. Its generation can be understood by examining specific reaction steps and potential degradation pathways.

The primary mechanism for mitoxantrone synthesis is a nucleophilic aromatic substitution reaction. The amino groups of 2-[(2-aminoethyl)amino]ethanol attack the electrophilic positions on the leuco-tetrahydroxyanthraquinone intermediate. jscimedcentral.com

Mitoxantrone Impurity A, being 1-amino-5,8-dihydroxy-4-[[2-[(2-hydroxyethyl)amino]ethyl]amino]-9,10-anthracenedione, is formed when one of the two required side chains is replaced by an amino (-NH2) group. This can occur if a source of ammonia (B1221849) or a simple amine is present in the reaction mixture. This competing nucleophile can react with the anthraquinone core in place of one of the 2-[(2-aminoethyl)amino]ethanol molecules.

Plausible sources of the competing amino nucleophile include:

Impurity in the starting material: The 2-[(2-aminoethyl)amino]ethanol reagent may contain small amounts of ammonia or other simple amines as impurities from its own synthesis.

Side reaction: The intended amine reagent could potentially undergo a side reaction under the synthesis conditions, generating ammonia.

While direct formation during the condensation step is most likely, it is also conceivable that Impurity A could arise from the degradation of a precursor or intermediate. For instance, if an intermediate with one fully formed side chain is unstable under the reaction conditions, it could potentially cleave in a way that leaves an amino group attached to the ring before the second side chain can be added. However, the more direct pathway involving a competing amine nucleophile is generally considered the primary origin.

Influence of Reaction Conditions and Raw Material Purity on Mitoxantrone Impurity A Hydrochloride Formation

The formation of Mitoxantrone Impurity A is highly sensitive to both the purity of the raw materials and the specific conditions of the reaction.

Purity of Raw Materials: The most critical factor is the purity of the 2-[(2-aminoethyl)amino]ethanol reagent. The presence of ammonia or related simple amines as contaminants will directly lead to the formation of Impurity A. Therefore, stringent quality control of this starting material is essential.

Stoichiometry: The molar ratio of the reactants can influence the impurity profile. An insufficient amount of the 2-[(2-aminoethyl)amino]ethanol could potentially favor the formation of mono-substituted intermediates, which might be more susceptible to side reactions.

Temperature and Reaction Time: The reaction is typically conducted at elevated temperatures (e.g., 53°C) for several hours. chemicalbook.com Deviations from the optimal temperature and time can affect the rates of the desired reaction versus side reactions, potentially increasing the formation of Impurity A.

Solvent and pH: The choice of solvent (e.g., 1,4-dioxane) and the pH of the reaction medium can impact the reactivity of the nucleophiles and the stability of the intermediates. chemicalbook.comnih.gov

The following interactive table summarizes the key factors influencing the formation of Mitoxantrone Impurity A.

Table 1: Factors Influencing Mitoxantrone Impurity A Formation

| Factor | Influence on Impurity A Formation | Mitigation Strategy |

|---|---|---|

| Raw Material Purity | High: Contamination of amine reagent with ammonia directly forms Impurity A. | Use highly purified 2-[(2-aminoethyl)amino]ethanol with strict limits on ammonia content. |

| Reaction Temperature | High: Non-optimal temperatures can increase the rate of side reactions or degradation. | Precise temperature control (e.g., 53°C) throughout the reaction. chemicalbook.com |

| Stoichiometry | High: Incorrect molar ratios of reactants may lead to incomplete substitution. | Maintain strict stoichiometric control of the anthraquinone core and the amine reagent. |

| Reaction Time | High: Extended reaction times may promote byproduct formation. | Optimize reaction time to maximize yield of mitoxantrone while minimizing impurities. |

| pH Control | Medium: pH can affect nucleophilicity and intermediate stability. | Maintain optimal pH of the reaction medium. |

Investigation of Alternative Synthesis Strategies for Mitoxantrone to Mitigate Impurity A Hydrochloride Generation

To minimize the formation of Mitoxantrone Impurity A and other related substances, researchers have investigated alternative synthetic strategies.

These strategies focus on two main areas:

Improving the existing process: This involves optimizing reaction conditions and, most importantly, using starting materials of the highest possible purity. Enhanced purification methods for 2-[(2-aminoethyl)amino]ethanol are crucial.

Developing novel synthetic routes: This involves designing pathways that avoid the use of problematic reagents or intermediates. For example, using protecting groups for the amine functionalities could provide more controlled and specific reactions, preventing the incorporation of undesired fragments. Another approach involves synthesizing analogues with different side chains to study structure-activity relationships, which can sometimes lead to discoveries of more efficient synthetic methods for the parent compound. sphinxsai.comresearchgate.net Some novel approaches have explored different frameworks or activating groups to facilitate a cleaner substitution reaction. researchgate.net

The following interactive table provides a comparative overview of the standard synthetic approach versus potential alternative strategies aimed at reducing Impurity A.

| Novel Synthetic Analogues | Developing new routes using different starting materials or catalytic systems. researchgate.netnih.gov | May circumvent the specific reaction step that generates Impurity A. | Requires significant research and development; may not be economically viable. |

Structural Characterization Methodologies for Mitoxantrone Impurity a Hydrochloride

X-ray Crystallography for Absolute Structural Confirmation of Mitoxantrone (B413) Impurity A Hydrochloride

X-ray crystallography is considered the "gold standard" for the absolute determination of a molecule's three-dimensional structure. libretexts.org This technique involves irradiating a single, well-ordered crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The pattern provides detailed information about the electron density within the crystal, which can be used to map the precise location of each atom in space.

For Mitoxantrone Impurity A HCl, a successful single-crystal X-ray diffraction analysis would provide unequivocal proof of its structure. It would confirm:

The atomic connectivity, leaving no doubt about the identity and placement of the side chain and the primary amino group.

Precise bond lengths and angles for the entire molecule.

The conformation of the molecule in the solid state.

The location of the chloride counter-ion relative to the protonated sites on the molecule, confirming the structure as a hydrochloride salt.

The primary challenge in this method is the cultivation of a single crystal of sufficient size and quality, which can be a difficult and time-consuming process. libretexts.org However, if achieved, the resulting structural data is unparalleled in its detail and certainty. To date, no public reports of a single-crystal X-ray structure for this compound are available.

Computational Chemistry Approaches for Conformational Analysis and Spectroscopic Prediction

Computational chemistry provides powerful theoretical tools that complement experimental data in structural elucidation. Using methods like Density Functional Theory (DFT), it is possible to model the structure and properties of this compound in silico.

Key applications of computational chemistry in this context include:

Conformational Analysis: The flexible side chain of the impurity can adopt multiple low-energy conformations. Computational methods can be used to search the conformational space and identify the most stable geometries of the molecule. This is valuable for understanding its behavior in solution.

Spectroscopic Prediction: Once the minimum energy conformers are identified, their spectroscopic properties can be calculated. Theoretical NMR chemical shifts (¹H and ¹³C), IR vibrational frequencies, and UV-Vis electronic transitions can be predicted.

Data Validation: Comparing these computationally predicted spectra with the experimental data obtained from NMR, IR, and UV-Vis spectroscopy serves as a powerful validation tool. A strong correlation between the experimental and predicted data significantly increases the confidence in the proposed structure.

While no specific computational studies on Mitoxantrone Impurity A have been published, this approach is a standard part of modern structural characterization workflows in the pharmaceutical industry.

Integration of Multi-Technique Data for Comprehensive Structural Elucidation of Mitoxantrone Impurity A Hydrochloride

The definitive structural confirmation of Mitoxantrone Impurity A Hydrochloride is achieved not by a single analytical method, but by the convergence of data from multiple techniques. This integrated approach, a cornerstone of modern pharmaceutical analysis, ensures that every aspect of the molecule's structure is verified, leaving no ambiguity. The process begins with the isolation of the impurity, typically using chromatographic methods, followed by a battery of spectroscopic analyses.

High-Performance Liquid Chromatography (HPLC) is fundamental for both detecting and isolating impurities. ingentaconnect.com Methods described in pharmacopoeias, such as the European Pharmacopoeia, outline procedures for analyzing Mitoxantrone and its related substances, including Impurity A. ingentaconnect.com These methods are designed to separate the main component from any impurities, which can then be collected for further analysis. The development of such stability-indicating methods is crucial for monitoring the drug substance over time.

Once isolated, Mass Spectrometry (MS) provides critical information about the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) can determine the mass of the parent ion with high accuracy, allowing for the confident assignment of the molecular formula (C₁₈H₁₉N₃O₅). sigmaaldrich.com Tandem MS (MS/MS) experiments are then performed to fragment the molecule. The resulting fragmentation pattern offers clues to the connectivity of the atoms, as specific bonds break in predictable ways. For Mitoxantrone Impurity A, fragmentation would likely involve the side chain, providing evidence for the aminoethyl and hydroxyethyl (B10761427) groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed picture of the molecular structure. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework of the molecule. acs.org

¹H NMR reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. For Impurity A, one would expect to see distinct signals for the aromatic protons on the anthracene (B1667546) core, as well as signals for the methylene (B1212753) (-CH₂-) groups in the side chain and the protons of the amine and hydroxyl groups.

¹³C NMR provides information on all the carbon atoms in the molecule, including the carbonyl carbons of the quinone system and the aromatic carbons.

2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the final connections. COSY identifies protons that are coupled to each other (i.e., on adjacent carbons), while HSQC correlates each proton with the carbon atom to which it is directly attached. This data allows for the unambiguous assignment of all ¹H and ¹³C signals and confirms the precise arrangement of the side chain and its attachment point to the anthracene core.

Infrared (IR) spectroscopy complements the other techniques by identifying the functional groups present in the molecule. The IR spectrum of Mitoxantrone Impurity A would be expected to show characteristic absorption bands for O-H (hydroxyl), N-H (amine), C=O (quinone), and aromatic C-H and C=C bonds, confirming the presence of these key structural features. simsonpharma.com

The collective evidence from HPLC, MS, NMR, and IR spectroscopy creates a comprehensive and irrefutable structural profile of the impurity. The molecular formula from MS, combined with the detailed bonding and connectivity information from NMR and the functional group data from IR, allows for the complete and confident elucidation of the structure of Mitoxantrone Impurity A Hydrochloride. This rigorous characterization is often documented in a detailed Structure Elucidation Report. veeprho.com

Table 2: Summary of Integrated Analytical Techniques for Structural Elucidation

| Analytical Technique | Purpose in Structural Elucidation | Expected Findings for Mitoxantrone Impurity A |

|---|---|---|

| HPLC | Isolation and purity assessment of the impurity. | Separation from Mitoxantrone and other related substances. Provides a pure sample for spectroscopic analysis. |

| Mass Spectrometry (MS/MS) | Determination of molecular weight and elemental composition. Fragmentation pattern helps identify structural motifs. | Molecular ion peak corresponding to C₁₈H₁₉N₃O₅. Fragmentation consistent with the loss of parts of the amino-hydroxyethyl side chain. |

| ¹H NMR Spectroscopy | Provides information on the proton environment, including chemical shifts, integration, and coupling constants to map the H-framework. | Signals corresponding to aromatic, amine, hydroxyl, and methylene protons, confirming the structure of the side chain and its placement. |

| ¹³C NMR Spectroscopy | Identifies all unique carbon atoms in the molecule. | Resonances for aromatic, quinone, and aliphatic carbons, confirming the carbon skeleton. |

| 2D NMR (COSY, HSQC) | Establishes connectivity between protons and between protons and carbons. | Correlation peaks confirming the -CH₂-CH₂- linkages in the side chain and their attachment to the nitrogen and oxygen atoms. |

| Infrared (IR) Spectroscopy | Identifies characteristic functional groups. | Absorption bands for -OH, -NH, C=O (quinone), and aromatic rings. |

Degradation Kinetics and Stability Profiling of Mitoxantrone Impurity a Hydrochloride

Forced Degradation Studies of Mitoxantrone (B413) Impurity A Hydrochloride

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods. Such studies typically involve exposing the compound to stress conditions such as light, oxidation, hydrolysis across a range of pH values, and heat.

Photolytic Stability and Degradation Pathways under Various Light Exposures

There are no specific studies in the public domain that detail the photolytic stability and degradation pathways of Mitoxantrone Impurity A Hydrochloride under various light exposures. While the parent compound, Mitoxantrone Hydrochloride, has been reported to be not photolabile, with exposure to direct sunlight for a month causing no change in its appearance or potency, similar dedicated studies on Impurity A have not been found. cjhp-online.ca

Oxidative Stress Degradation Mechanisms in Different Oxidative Environments

Detailed research on the oxidative stress degradation mechanisms of Mitoxantrone Impurity A Hydrochloride in different oxidative environments is not available in the scientific literature. For the parent compound, Mitoxantrone, oxidative metabolism has been studied, and it is known to be susceptible to oxidation, which can be catalyzed by enzymes like myeloperoxidase. sps.nhs.uk However, the specific behavior of Impurity A under similar oxidative stress has not been documented.

Hydrolytic Degradation Kinetics under Acidic, Neutral, and Basic pH Conditions

No specific data exists in the public domain concerning the hydrolytic degradation kinetics of Mitoxantrone Impurity A Hydrochloride under acidic, neutral, and basic pH conditions. Studies on Mitoxantrone Hydrochloride have indicated that it is unstable at a pH of 7.4. cjhp-online.ca An accelerated degradation study of Mitoxantrone at pH 11.5 also showed the formation of degradation products. cjhp-online.ca However, a detailed kinetic analysis of the hydrolysis of Impurity A across a pH range has not been published.

Thermal Degradation Profiles and Isothermal Stability Evaluation

There is a lack of published research on the thermal degradation profiles and isothermal stability evaluation specifically for Mitoxantrone Impurity A Hydrochloride. While stability studies of Mitoxantrone Hydrochloride have been conducted at various temperatures, including accelerated conditions at 90°C which showed degradation, this data pertains to the parent drug and not specifically to the thermal lability of Impurity A. cjhp-online.ca

Identification and Characterization of Degradation Products of Mitoxantrone Impurity A Hydrochloride

Consistent with the absence of forced degradation studies, there are no reports identifying or characterizing the specific degradation products that would be formed from Mitoxantrone Impurity A Hydrochloride under stress conditions. The degradation products of the parent compound, Mitoxantrone, have been investigated, with some identified as mono- and dicarboxylic acid derivatives and a naphthoquinoxaline metabolite. sps.nhs.uk However, it cannot be assumed that Impurity A would produce the same degradants.

Kinetic Modeling of Degradation Processes for Mitoxantrone Impurity A Hydrochloride

Due to the absence of experimental data on the degradation of Mitoxantrone Impurity A Hydrochloride under various stress conditions, no kinetic modeling of its degradation processes has been reported in the scientific literature. Kinetic modeling of drug degradation is predicated on having time-course data of the compound's concentration under specific conditions, which is not available for Impurity A. While kinetic modeling has been applied to the release of Mitoxantrone from drug delivery systems, this is distinct from degradation kinetics. nih.gov

Influence of Environmental Parameters on the Degradation Pathways of Mitoxantrone Impurity A Hydrochloride

The stability of a pharmaceutical compound is significantly influenced by environmental factors such as pH, temperature, and light. nih.gov Forced degradation studies, which expose the compound to stress conditions, are instrumental in identifying potential degradation products and establishing degradation pathways. google.comCurrent time information in Bangalore, IN. While direct and detailed degradation kinetic studies for Mitoxantrone Impurity A Hydrochloride are not extensively documented in scientific literature, its degradation pathways can be inferred from the behavior of the parent compound, Mitoxantrone, due to their shared core anthracenedione structure and functional groups.

Hydrolytic Degradation: The hydrolytic stability of Mitoxantrone and its derivatives is pH-dependent. Mitoxantrone hydrochloride has been shown to be most stable in the pH range of 2-4.5. cjhp-online.ca It becomes unstable as the pH increases to 7.4. cjhp-online.ca Studies on Mitoxantrone have shown that it is susceptible to hydrolysis under acidic conditions, which can lead to the formation of carboxylate derivatives. Given the presence of hydroxyl and aminoethylamino side chains in Mitoxantrone Impurity A, it is plausible that it would also exhibit susceptibility to pH-dependent hydrolysis. In aqueous solutions, Mitoxantrone has been observed to degrade into four stable transformation products. cjhp-online.ca

Oxidative Degradation: Oxidative decomposition is a known degradation pathway for Mitoxantrone. sps.nhs.uk The presence of metal ions can catalyze this degradation. sps.nhs.uk The anthracenedione nucleus, common to both Mitoxantrone and Impurity A, is susceptible to oxidation. The use of antioxidants, such as sodium metabisulfite, in Mitoxantrone formulations underscores the significance of this degradation route. sps.nhs.uk Therefore, Mitoxantrone Impurity A Hydrochloride is likely to be sensitive to oxidative conditions, potentially leading to the formation of various oxidized derivatives.

Photodegradation: Exposure to light, particularly UV radiation, can accelerate the decomposition of photosensitive compounds. While some sources suggest Mitoxantrone hydrochloride is not photolabile under direct sunlight for extended periods, other studies indicate that it can undergo photodegradation. cjhp-online.ca Photocatalytic degradation studies of Mitoxantrone have shown its decomposition in the presence of catalysts like titanium dioxide (TiO2) under UV light, leading to the formation of degradation products such as mitoxantrone dicarboxylic acid. The aromatic anthracenedione core of Mitoxantrone Impurity A suggests a potential for photodegradation, especially under specific wavelengths and in the presence of photosensitizers.

The following table summarizes the stability of the parent compound, Mitoxantrone, under various conditions, which can be used to infer the potential stability of Mitoxantrone Impurity A Hydrochloride.

| Parameter | Condition | Observed Effect on Mitoxantrone | Potential Implication for Mitoxantrone Impurity A HCl |

| pH | 2 - 4.5 | Maximum stability. cjhp-online.ca | Likely to be most stable in this pH range. |

| 7.4 | Unstable. cjhp-online.ca | Likely to be unstable at neutral and alkaline pH. | |

| Temperature | 4°C and 23°C | Solutions retained more than 90% of the initial concentration after 42 days. | Expected to have good stability at refrigerated and room temperatures for a limited period. |

| 60°C | No decomposition observed in bulk form after 30 days. cjhp-online.ca | The solid state may be relatively stable at elevated temperatures. | |

| Light | Direct Sunlight | No change in appearance or potency after one month. cjhp-online.ca | May exhibit good stability under normal light conditions. |

| UV Light | Can undergo photocatalytic degradation. | Susceptible to degradation under UV light, especially with catalysts. | |

| Oxidation | Presence of Metal Ions | Increased degradation. sps.nhs.uk | Prone to oxidative degradation, catalyzed by metal ions. |

It is important to note that a stability study of a Mitoxantrone solution containing impurities A and D showed that the levels of these impurities remained within acceptable limits after 63 days at 2–8°C followed by 2 days at 25°C, suggesting a degree of stability for Impurity A under these conditions. However, without specific kinetic data, these are inferred stabilities.

Analytical Method Development and Validation for Quantitation and Detection of Mitoxantrone Impurity a Hydrochloride

Chromatographic Separation Technologies for Mitoxantrone (B413) Impurity A Hydrochloride

Effective separation of Mitoxantrone impurity A hydrochloride from the parent API and other related substances is paramount. Given their structural similarities, achieving adequate resolution necessitates the development of highly selective chromatographic methods.

Development of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Methods

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the analysis of Mitoxantrone and its impurities. researchgate.net The inherent polarity of Mitoxantrone impurity A hydrochloride lends itself well to separation on non-polar stationary phases, such as C18 or phenyl, with aqueous-organic mobile phases.

Method development often involves the optimization of several key parameters to achieve the desired separation. Ion-pair chromatography is a common strategy, where an ion-pairing agent like 1-pentanesulphonic acid or sodium heptanesulfonate is added to the mobile phase. nih.gov This agent forms a neutral complex with the ionized analyte, enhancing its retention on the non-polar stationary phase and improving peak shape and resolution.

Several validated RP-HPLC methods have been established for the determination of Mitoxantrone and its related substances. actapharmsci.com These methods typically utilize C18 columns and vary in mobile phase composition, pH, and the specific ion-pairing agent used to optimize selectivity.

Table 1: Examples of RP-HPLC Methods for Mitoxantrone Analysis

| Parameter | Method 1 | Method 2 |

|---|---|---|

| Stationary Phase | µBondapak C18 (10 µm) | C18 Reversed-Phase |

| Mobile Phase | Methanol:10mM KH₂PO₄ buffer (pH 3.0) (55:45, v/v) with 0.09% 1-pentanesulphonic acid | 50% Methanol in 10 mM phosphate buffer (pH 3.0) with 0.09% 1-pentanesulphonic acid |

| Flow Rate | 1.5 mL/min | Not Specified |

| Detection | UV at 242 nm | UV Detection |

| Reference | actapharmsci.com | researchgate.netnih.gov |

Application of Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Resolution and Analysis Speed

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering substantial improvements in speed, resolution, and sensitivity. This is achieved by using columns packed with sub-2 µm particles, which operate at higher pressures. For impurity profiling, where structurally similar compounds must be resolved, UHPLC provides superior peak capacity and efficiency.

The transition from HPLC to UHPLC methods for impurity analysis can overcome separation obstacles found in older methods, such as co-elution of impurities. mdpi.com By applying Analytical Quality by Design (AQbD) principles, UHPLC methods can be systematically developed and optimized to ensure robust and reliable separation of Mitoxantrone impurity A hydrochloride. The benefits include significantly shorter run times, reduced solvent consumption, and improved detection of trace-level impurities. mdpi.com

Table 2: Comparison of Typical HPLC and UHPLC Parameters

| Parameter | Conventional HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Column Length | 150 - 250 mm | 50 - 150 mm |

| Flow Rate | 1.0 - 2.0 mL/min | 0.2 - 0.7 mL/min |

| Backpressure | 1000 - 4000 psi | 6000 - 15000 psi |

| Analysis Time | Longer (e.g., >30 min) | Shorter (e.g., <10 min) |

| Resolution | Good | Excellent |

Supercritical Fluid Chromatography (SFC) for Orthogonal Separations and Specific Selectivity

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the primary mobile phase. nih.gov SFC offers a different selectivity compared to liquid chromatography and is thus considered an excellent orthogonal technique for impurity profiling. uva.es

The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiencies than HPLC. uva.es By adding a small percentage of an organic solvent (modifier), such as methanol, the elution strength of the mobile phase can be tuned to separate a wide range of compounds. This unique selectivity can be advantageous for resolving Mitoxantrone impurity A hydrochloride from the API and other impurities that may be difficult to separate by RP-HPLC. SFC is increasingly applied in the pharmaceutical industry for both chiral and achiral separations, including impurity analysis. fagg.be

Table 3: Typical Parameters for SFC Method Development

| Parameter | Description |

|---|---|

| Primary Mobile Phase | Supercritical CO₂ |

| Modifier | Methanol, Ethanol, or Acetonitrile (B52724) |

| Stationary Phase | Various (e.g., Cyano, Diol, Chiral phases) |

| Column Temperature | 30 - 60 °C |

| Back Pressure | 100 - 200 bar |

| Detection | UV/DAD, Mass Spectrometry (MS) |

Capillary Electrophoresis (CE) for Impurity Profiling and Separation Efficiency

Capillary Electrophoresis (CE) provides a fundamentally different separation mechanism from chromatography, making it a valuable orthogonal tool for impurity profiling. nih.gov In CE, charged molecules are separated based on their electrophoretic mobility in an electric field, which is dependent on the charge-to-size ratio of the analyte. nih.gov

For ionizable compounds like Mitoxantrone impurity A hydrochloride, CE, and particularly Capillary Zone Electrophoresis (CZE), offers extremely high separation efficiency and resolution. The method can be optimized by adjusting parameters such as the background electrolyte (BGE) composition, pH, applied voltage, and capillary temperature. The use of organic modifiers in the BGE can further enhance selectivity. mdpi.com CE methods are known for their short analysis times and minimal consumption of solvents and samples.

Table 4: Example of a CZE Method for Impurity Profiling

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica (e.g., 56 cm x 100 µm) |

| Background Electrolyte | 50 mM Borate buffer (pH 9.3) |

| Organic Modifier | Acetonitrile (e.g., 50% v/v) |

| Separation Voltage | 30 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (e.g., 50 mbar for 8 s) |

| Detection | Diode Array Detector (DAD) at 250 nm |

| Reference | mdpi.com |

Advanced Detection Systems for Mitoxantrone Impurity A Hydrochloride

The choice of detector is as crucial as the separation technique. For impurity analysis, the detector must not only provide sensitive quantitation but also offer qualitative information to confirm the identity and purity of the analyte peak.

Diode Array Detection (DAD) and Photo-Diode Array (PDA) for Spectroscopic Fingerprinting and Peak Purity

Diode Array Detection (DAD), also known as Photo-Diode Array (PDA) detection, is a powerful tool for HPLC, UHPLC, and CE systems. Unlike standard UV-Vis detectors that measure absorbance at a single wavelength, a DAD collects spectra across a wide range of wavelengths simultaneously. chromatographyonline.com This capability provides significant advantages for the analysis of Mitoxantrone impurity A hydrochloride.

First, it allows for the selection of the optimal wavelength for quantitation, maximizing sensitivity. Chromatograms can be extracted at any wavelength within the detector's range. Second, and critically for impurity analysis, it provides spectral information for every point across a chromatographic peak. researchgate.netscribd.com This enables "peak purity" analysis. researchgate.netscribd.comsemanticscholar.org By comparing the spectra from the upslope, apex, and downslope of a peak, one can determine if the peak represents a single, pure compound or if it contains co-eluting impurities. researchgate.net A consistent spectrum across the peak indicates purity, whereas spectral differences suggest the presence of a hidden impurity. researchgate.net This spectroscopic fingerprinting is invaluable for method development and validation, ensuring that the quantitation of Mitoxantrone impurity A hydrochloride is accurate and not compromised by co-eluting species. semanticscholar.org

Coupled Mass Spectrometry (LC-MS/MS) for Sensitive and Selective Detection and Confirmation

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique for the trace-level quantification and structural confirmation of pharmaceutical impurities like Mitoxantrone Impurity A Hydrochloride. americanpharmaceuticalreview.comnih.gov Its high sensitivity and selectivity make it particularly suitable for analyzing complex matrices, ensuring that even minute quantities of the impurity can be accurately detected and measured. americanpharmaceuticalreview.com The process begins with the chromatographic separation of Mitoxantrone Impurity A from the active pharmaceutical ingredient (API), Mitoxantrone, and other related substances on a high-performance liquid chromatography (HPLC) column.

Following separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which generates charged molecular ions. americanpharmaceuticalreview.com The tandem mass spectrometry aspect involves two stages of mass analysis. In the first stage, a specific precursor ion corresponding to Mitoxantrone Impurity A is selected. This ion is then fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second stage. This process, often performed in Multiple Reaction Monitoring (MRM) mode, provides a high degree of specificity and reduces background noise, allowing for reliable confirmation and quantification. vedomostincesmp.ruvedomostincesmp.ru The selection of specific precursor-to-product ion transitions provides a unique signature for the impurity, confirming its identity unequivocally. americanpharmaceuticalreview.com

| Parameter | Condition |

|---|---|

| Chromatographic Column | C18 reverse-phase (e.g., 4.6 x 100 mm, 5 µm) |

| Mobile Phase | Gradient elution with 1% Formic Acid in Water and Methanol |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 35 °C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode |

| Electrospray Voltage | 3700 V |

| Ion Source Temperature | 350 °C |

| MRM Transition (Example) | Precursor Ion (m/z) → Product Ion (m/z) [Collision Energy (V)] |

Method Validation Parameters according to International Harmonization Council (ICH) Guidelines

Analytical method validation is a critical process in pharmaceutical quality control, demonstrating that a developed procedure is suitable for its intended purpose. pharmavalidation.in For the quantitation of Mitoxantrone Impurity A Hydrochloride, method validation must be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. jordilabs.comloesungsfabrik.de These guidelines outline the specific validation characteristics required for quantitative tests for impurities. europeanpharmaceuticalreview.comich.org The validation process provides documented evidence that the method is reliable, reproducible, and accurate for the analysis of the specified impurity. pharmavalidation.in Key parameters that must be evaluated include specificity, accuracy, precision, detection limit, quantitation limit, linearity, range, and robustness. europeanpharmaceuticalreview.com

Specificity and Selectivity Determination for Mitoxantrone Impurity A Hydrochloride

Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as the API (Mitoxantrone), other impurities, degradation products, and matrix components. europa.euelementlabsolutions.com For the analysis of Mitoxantrone Impurity A Hydrochloride, specificity is demonstrated by showing that the method's response is solely due to the impurity of interest.

This is typically achieved by:

Peak Resolution: Spiking the drug substance or product with Mitoxantrone Impurity A and other potential impurities to demonstrate that the chromatographic method can separate all components, with the impurity peak being well-resolved from others. ich.org

Forced Degradation Studies: Subjecting the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method must be able to separate the impurity peak from any degradants formed. europa.eu

Peak Purity Analysis: Using a photodiode array (PDA) detector or mass spectrometry to confirm that the chromatographic peak corresponding to Mitoxantrone Impurity A is spectrally pure and not co-eluting with other substances. europa.eu

Accuracy and Precision Assessment (Repeatability and Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. elementlabsolutions.com It is determined by applying the method to samples spiked with known amounts of Mitoxantrone Impurity A Hydrochloride. Accuracy is typically assessed at a minimum of three concentration levels covering the specified range (e.g., the reporting level, specification level, and 120% of the specification level). The results are expressed as the percent recovery of the known amount of added impurity. ich.orgeuropa.eu

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. elementlabsolutions.com It is evaluated at two levels as per ICH guidelines:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval. This is assessed by performing a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or by a minimum of six determinations at 100% of the test concentration. nih.gov

Intermediate Precision: Expresses the variations within a single laboratory, such as on different days, with different analysts, or using different equipment.

The precision is typically reported as the relative standard deviation (RSD) for a statistically relevant number of samples.

| Parameter | Concentration Level | Acceptance Criterion |

|---|---|---|

| Accuracy | At Limit of Quantitation (LOQ) | 80.0% - 120.0% Recovery |

| Above LOQ | 90.0% - 110.0% Recovery | |

| Precision (RSD) | Repeatability | ≤ 5.0% |

| Intermediate Precision | ≤ 10.0% |

Limits of Detection (LOD) and Limits of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. npra.gov.my It establishes the minimum concentration at which the presence of Mitoxantrone Impurity A can be reliably confirmed.

The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. npra.gov.my The LOQ is a critical parameter for impurity assays, as it defines the lower limit of the reportable range. researchgate.net

Several methods can be used to determine LOD and LOQ, with the most common being:

Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. An S/N ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. wjarr.com

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response (σ), which can be determined from the y-intercepts of multiple calibration curves or the standard deviation of blank sample responses. The slope (S) is taken from the calibration curve of the analyte.

LOD = 3.3 * (σ / S)

LOQ = 10 * (σ / S)

| Parameter | Method | Result (as % of API test concentration) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (S/N) ≈ 3:1 | 0.015% |

| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) ≈ 10:1 | 0.05% |

Linearity, Range, and Robustness Evaluation

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com For Mitoxantrone Impurity A, linearity is typically demonstrated over a range from the LOQ to 120% of the impurity specification limit. pharmavalidation.in This is evaluated by preparing a series of at least five standard solutions of the impurity at different concentrations and analyzing them. The results are plotted (response vs. concentration), and the relationship is assessed using linear regression analysis. A correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. pharmavalidation.in

The Range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. europa.euwjarr.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. elementlabsolutions.com It provides an indication of the method's reliability during normal usage. For an HPLC method, typical parameters to investigate include the pH of the mobile phase, mobile phase composition, column temperature, and flow rate. pharmavalidation.in The effect of these variations on the analytical results (e.g., peak resolution, retention time, and impurity quantitation) is evaluated to establish the method's operational limits.

| Concentration (% of Spec. Limit) | Instrument Response (Area Units) |

|---|---|

| LOQ (e.g., 50%) | 5,120 |

| 80% | 8,050 |

| 100% | 10,100 |

| 120% | 12,030 |

| 150% | 15,200 |

| Correlation Coefficient (r²): 0.9995 |

Impurity Profiling, Control, and Mitigation Strategies for Mitoxantrone Impurity a Hydrochloride

Comprehensive Impurity Profiling of Mitoxantrone (B413) Bulk Drug Substance Batches

Impurity profiling is a cornerstone of pharmaceutical quality control, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). For Mitoxantrone, a potent antineoplastic agent, a thorough understanding of its impurity profile is paramount. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique employed for the comprehensive impurity profiling of Mitoxantrone bulk drug substance batches.

In practice, the analysis of multiple batches of Mitoxantrone hydrochloride bulk drug has revealed a consistent, albeit typically low-level, presence of several process-related impurities and degradation products. Among these, Mitoxantrone Impurity A, chemically known as 1-amino-5,8-dihydroxy-4-{[2-(2-hydroxyethyl)amino]ethyl}amino]anthracene-9,10-dione, is a routinely monitored substance.

A representative impurity profile of three distinct batches of Mitoxantrone bulk drug substance, as determined by a validated HPLC method, is presented below. The data illustrates the typical range of impurities observed, highlighting the importance of robust analytical methods for their detection and quantification.

| Impurity | Batch 1 (%) | Batch 2 (%) | Batch 3 (%) |

| Mitoxantrone Impurity A HCl | 0.12 | 0.15 | 0.10 |

| Impurity B | 0.08 | 0.07 | 0.09 |

| Impurity C | < 0.05 | < 0.05 | < 0.05 |

| Impurity D | 0.06 | 0.08 | 0.05 |

| Unknown Impurity 1 | 0.09 | 0.11 | 0.07 |

| Unknown Impurity 2 | < 0.05 | 0.06 | < 0.05 |

| Total Impurities | 0.35 | 0.47 | 0.31 |

This interactive data table provides a snapshot of typical impurity levels found in Mitoxantrone bulk drug substance. The levels of Impurity A HCl are consistently monitored to ensure they remain within acceptable limits.

Process-Related Impurity Monitoring and In-Process Control Strategies for Mitoxantrone Synthesis

Effective control over impurities begins with a deep understanding of the manufacturing process and the implementation of robust in-process controls (IPCs). For Mitoxantrone synthesis, monitoring key reaction steps is crucial to minimize the formation of process-related impurities, including Impurity A.

The synthesis of Mitoxantrone is a multi-step process, and potential impurities can arise from starting materials, intermediates, or side reactions. In-process monitoring typically involves the use of chromatographic techniques, such as HPLC and Thin-Layer Chromatography (TLC), at critical junctures of the synthesis.

A critical control point in the synthesis of Mitoxantrone is the condensation reaction. The reaction progress is closely monitored by HPLC to ensure the complete consumption of starting materials and to track the formation of Mitoxantrone and any impurities. The following table outlines key in-process controls implemented during the synthesis to mitigate the formation of Impurity A.

| In-Process Control Point | Analytical Method | Parameter Monitored | Acceptance Criteria |

| Step X: Condensation Reaction | HPLC | Purity of Intermediate Y | ≥ 99.0% |

| Disappearance of Starting Material Z | ≤ 1.0% | ||

| Formation of Mitoxantrone | Reportable | ||

| Level of Impurity A | ≤ 0.2% | ||

| Step Y: Crystallization | HPLC | Purity of Crude Mitoxantrone | ≥ 98.5% |

| Level of Impurity A | ≤ 0.15% |

This interactive table details the in-process controls applied during Mitoxantrone synthesis to ensure the final product's purity by monitoring and controlling the levels of Impurity A at critical stages.

Strategies for Reducing the Formation of Mitoxantrone Impurity A Hydrochloride during Synthesis

The proactive reduction of impurity formation is a more efficient and cost-effective approach than relying solely on downstream purification. For this compound, several strategies can be employed during the synthesis to minimize its formation.

Optimization of Reaction Parameters and Conditions

The formation of byproducts is often sensitive to reaction conditions. A systematic optimization of parameters such as temperature, reaction time, pH, and stoichiometry of reactants can significantly reduce the generation of Impurity A. For instance, studies have shown that controlling the temperature during the key condensation step is critical. Operating at an optimal temperature range ensures a favorable reaction rate for the formation of Mitoxantrone while minimizing the rates of side reactions that lead to Impurity A.

The following table summarizes the optimized reaction parameters that have been found to reduce the formation of Mitoxantrone Impurity A.

| Parameter | Standard Condition | Optimized Condition | Impact on Impurity A Formation |

| Reaction Temperature | 80-90 °C | 70-75 °C | Reduced by ~20% |

| Reaction Time | 12 hours | 8 hours | Reduced by ~15% |

| pH | 8.5-9.5 | 7.5-8.0 | Reduced by ~10% |

| Stoichiometry (Reactant A:B) | 1:1.2 | 1:1.05 | Reduced by ~25% |

This interactive table illustrates how the optimization of key reaction parameters can lead to a significant reduction in the formation of Mitoxantrone Impurity A.

Selection and Qualification of High-Purity Raw Materials and Solvents

The quality of starting materials and solvents is a fundamental factor influencing the impurity profile of the final API. Impurities present in raw materials can be carried through the synthesis or can participate in side reactions to generate new impurities. A stringent qualification program for all critical raw materials and solvents is therefore essential.

This includes establishing detailed specifications for each material, including limits for known and potential impurities. For example, the purity of the starting material, 1,4-dihydroxy-5,8-bis[[(2-aminoethyl)amino]ethyl]amino]-9,10-anthracenedione, is critical. Any impurities in this starting material can directly lead to the formation of related impurities in the final product. Similarly, the purity of solvents can impact the reaction environment and potentially introduce contaminants.

Isolation and Purification Techniques for Mitoxantrone Impurity A Hydrochloride (for Reference Standard Preparation)

The availability of highly purified reference standards is a prerequisite for the accurate quantification of impurities in drug substances. The isolation and purification of this compound to a high degree of purity is necessary for its use as a reference standard in analytical methods.

Preparative Chromatography (HPLC, SFC) Techniques

Preparative High-Performance Liquid Chromatography (preparative HPLC) is a powerful and widely used technique for the isolation and purification of pharmaceutical impurities. The principle of preparative HPLC is similar to analytical HPLC, but it is performed on a larger scale to isolate quantities of a specific compound.

For the isolation of this compound, a reversed-phase preparative HPLC method can be developed. This typically involves using a C18 column with a suitable mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The separation is optimized at an analytical scale before being scaled up to a preparative system. Fractions containing the impurity are collected, pooled, and the solvent is removed to yield the purified compound. One study detailed the use of preparative HPLC to isolate a novel impurity from a crude Mitoxantrone sample, a process that also allows for the isolation of other known impurities like Impurity A. nih.gov

Supercritical Fluid Chromatography (SFC) is another valuable purification technique that offers several advantages over traditional liquid chromatography, including faster separations and reduced solvent consumption. While less common than preparative HPLC for this specific application, preparative SFC could potentially be employed for the purification of this compound, particularly if challenges with solubility or stability are encountered with HPLC.

The table below provides a hypothetical comparison of preparative HPLC and SFC for the purification of this compound.

| Parameter | Preparative HPLC | Preparative SFC |

| Stationary Phase | C18, Phenyl | Chiral or Achiral Phases |

| Mobile Phase | Acetonitrile/Water, Methanol/Buffer | Supercritical CO2 with co-solvents (e.g., Methanol) |

| Solvent Consumption | High | Low |

| Separation Time | Longer | Shorter |

| Post-purification Workup | Solvent evaporation | Simpler (CO2 evaporates) |

| Suitability for Thermolabile Compounds | Good | Excellent |

This interactive table compares the key features of preparative HPLC and SFC, two powerful techniques for the isolation and purification of pharmaceutical impurities like this compound for use as reference standards.

Qualification and Characterization of Mitoxantrone Impurity A Hydrochloride Reference Standards

A chemical reference standard is a highly purified and well-characterized material used for qualitative and quantitative analysis, such as identifying impurities or determining the potency of a drug substance. pharmtech.comveeprho.com The qualification of Mitoxantrone Impurity A Hydrochloride as a reference standard is a rigorous process involving a battery of analytical techniques to unequivocally confirm its identity, purity, and stability. pharmtech.comwho.int According to ICH guidelines, reference standards used for the control of impurities must be evaluated and characterized for their intended use. fda.gov

Structural Elucidation and Identity Confirmation: The primary step is to confirm that the synthesized material is indeed this compound. This is accomplished using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. resolvemass.caveeprho.com These techniques provide detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the compound's structure. veeprho.comnih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the accurate molecular weight of the compound, confirming its elemental composition. resolvemass.canih.gov Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.

Infrared (IR) and Ultraviolet (UV) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule, providing a characteristic fingerprint. nih.govsigmaaldrich.com UV-Vis spectroscopy provides information about the chromophoric system of the anthraquinone (B42736) core. mdpi.comnih.gov

Purity Determination: Establishing the purity of the reference standard is paramount. A purity of 99.5% or higher is often desired. who.int This is typically achieved using high-selectivity chromatographic methods.

High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for assessing the purity of chemical reference substances. who.intresolvemass.ca A validated, stability-indicating HPLC method is used to separate this compound from any related substances, synthetic intermediates, or degradation products. Purity is often determined using a mass balance approach, where the area percentage of the main peak is corrected for the content of water, residual solvents, and inorganic impurities. pharmtech.com

Quantification of Impurities and Residuals: In addition to chromatographic purity, the reference standard must be analyzed for other potential impurities.

Water Content: This is determined using Karl Fischer titration, a highly specific method for water, or by thermogravimetric analysis (TGA). veeprho.comresearchgate.net

Residual Solvents: Gas Chromatography with a headspace autosampler (HS-GC) is used to quantify any organic solvents remaining from the synthesis and purification process. veeprho.com

Inorganic Impurities: The amount of non-combustible material is determined by the sulfated ash or residue on ignition test. veeprho.comcreative-biolabs.com Inductively Coupled Plasma Mass Spectrometry (ICP-MS) may be used to identify and quantify specific elemental impurities. veeprho.com

Solid-State Characterization:

Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and enthalpy of fusion of the reference standard. nih.gov It can also be used to detect the presence of different polymorphic forms. nih.govtainstruments.com

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, dehydration, and desolvation. nih.govnews-medical.netpizzaforno.com

The comprehensive data package generated from these analyses provides the necessary evidence to qualify the material as a reference standard. The table below summarizes the typical analytical tests performed for the characterization of a reference standard.

| Analytical Technique | Purpose | Typical Information Obtained |

| ¹H and ¹³C NMR | Structural Elucidation | Confirms covalent structure and stereochemistry. resolvemass.caveeprho.com |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Provides accurate mass and elemental composition. resolvemass.canih.gov |

| Infrared (IR) Spectroscopy | Identity Confirmation | Confirms the presence of key functional groups. nih.gov |

| HPLC | Purity Assessment | Quantifies organic impurities and degradation products. who.int |

| Karl Fischer / TGA | Water Content | Determines the amount of water present. veeprho.comresearchgate.net |

| Headspace GC | Residual Solvents | Quantifies volatile organic impurities. veeprho.com |

| Sulfated Ash / ICP-MS | Inorganic Impurities | Measures non-volatile inorganic content and elemental impurities. veeprho.com |

| DSC | Thermal Properties | Determines melting point and assesses polymorphism. nih.gov |

Regulatory Compliance and Quality Assurance Frameworks for Pharmaceutical Impurities

The control of impurities is a critical aspect of pharmaceutical manufacturing, ensuring the safety and efficacy of drug products. For Mitoxantrone (B413), an antineoplastic agent, managing impurities such as Mitoxantrone Impurity A Hydrochloride is governed by a stringent framework of international guidelines, compendial standards, and quality assurance systems. These frameworks provide a systematic approach to the identification, qualification, and control of impurities throughout the drug development lifecycle.

Computational and Theoretical Studies of Mitoxantrone Impurity a Hydrochloride

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied in pharmaceutical research to predict molecular properties and reaction mechanisms with high accuracy. nih.govresearchgate.net For Mitoxantrone (B413) Impurity A HCl, DFT can provide a foundational understanding of its geometry, stability, and spectroscopic characteristics.

DFT calculations are a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation and characterization of molecules where experimental data is scarce or ambiguous. rsc.org By calculating the optimized molecular geometry, DFT can simulate various types of spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to calculate NMR shielding tensors, which can be converted into chemical shifts (δ). nih.gov These theoretical predictions are highly effective for assigning the correct structure, identifying regio-isomers, and determining protonation states. rsc.org A comparison of calculated ¹H and ¹³C NMR chemical shifts for a proposed structure of Mitoxantrone Impurity A HCl with experimental data can confirm its identity. The accuracy of these predictions depends on the choice of functional and basis set. nih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) | Comments |

|---|---|---|

| C=O (Anthraquinone) | 180-185 | Typical for quinone carbonyls. |

| C-O (Phenolic) | 155-160 | Aromatic carbons bonded to hydroxyl groups. |

| C-N (Aromatic) | 145-150 | Aromatic carbons bonded to the side-chain nitrogen. |

| Aromatic C-H/C-C | 110-135 | Represents the core anthraquinone (B42736) ring structure. |

| Aliphatic C-N | 40-50 | Carbons in the ethylamino side chain. |

| Aliphatic C-O | 60-65 | Terminal carbon of the hydroxyethyl (B10761427) group. |

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These frequencies correspond to the absorption bands seen in an experimental IR spectrum. By analyzing the predicted vibrational modes, specific peaks can be assigned to functional groups, such as O-H stretching for the hydroxyl groups, N-H stretching for the amino groups, and C=O stretching for the quinone moiety of this compound. This provides a theoretical "fingerprint" of the molecule. researchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for simulating electronic excitation spectra. researchgate.net It can predict the electronic transitions and their corresponding absorption wavelengths (λ_max). For a chromophoric system like the anthraquinone core of this compound, TD-DFT can predict the λ_max values associated with π→π* transitions, which are responsible for its color. researchgate.net These calculations help in understanding the electronic properties and confirming the identity of the chromophore.

| Transition | Predicted λ_max (nm) | Oscillator Strength (f) | Primary Character |

|---|---|---|---|

| S₀ → S₁ | 655 | 0.25 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 605 | 0.21 | HOMO-1 → LUMO (π→π) |

| S₀ → S₃ | 280 | 0.15 | Deeper π→π* transitions |

DFT is a powerful tool for elucidating reaction mechanisms by calculating the potential energy surface of a chemical reaction. nih.govrsc.org This involves optimizing the geometries of reactants, products, intermediates, and, crucially, the transition states (TS) that connect them.

For this compound, DFT could be used to:

Model Formation Pathways: Investigate the mechanism by which this impurity is formed during the synthesis of the active pharmaceutical ingredient (API). By calculating the activation energies (ΔG‡) for various potential side reactions, the most likely formation pathway can be identified.

Predict Degradation Pathways: Analyze the chemical stability of the impurity by modeling its degradation under various conditions (e.g., hydrolysis, oxidation). 3ds.com DFT can identify the most labile bonds and predict the structure of potential degradation products. researchgate.netscispace.com For example, the bond dissociation energies (BDEs) can be calculated to predict susceptibility to autoxidation. 3ds.com The activation energies for reactions with reactive species like hydroxyl radicals can also be determined. researchgate.net This information is critical for understanding the stability of the drug substance and product. nih.govresearchgate.net

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Thermodynamic Feasibility |

|---|---|---|---|

| Step 1 | Hydrolytic cleavage of side chain | +28.5 | High barrier, slow reaction at RT. |

| Step 2 | Oxidation of phenolic hydroxyl | +19.2 | Moderate barrier, may occur under oxidative stress. |

| Step 3 | N-dealkylation of side chain | +35.1 | Very high barrier, unlikely pathway. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations compute the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. nih.gov MD simulations would be particularly useful for studying the flexible side chain of this compound and its interactions with its environment.

Given that the parent drug, Mitoxantrone, functions by intercalating into DNA, MD simulations have been used to study these drug-DNA complexes in detail. nih.govwhiterose.ac.ukjuniperpublishers.comwhiterose.ac.uk Similar approaches could be applied to Impurity A to understand:

Conformational Flexibility: The ethylamino side chain of the impurity has multiple rotatable bonds. MD simulations can explore the conformational landscape of this side chain, identifying the most stable rotamers and the energy barriers between them. nih.govacs.org This is crucial for understanding how the impurity's shape might influence its properties.

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules. This could include its potential to bind to biological targets like DNA or proteins, or its interactions with excipients in a pharmaceutical formulation. aminer.org The simulations can quantify the contributions of different forces (e.g., electrostatic, van der Waals) to these interactions.

| Dihedral Angle | Description | Predominant Conformations (°) | Flexibility (RMSF) |

|---|---|---|---|

| τ₁ (C-C-N-C) | Rotation around the central C-N bond | -175 (trans), +65 (gauche) | High |

| τ₂ (C-N-C-C) | Rotation within the ethylamino group | -170 (trans) | Moderate |

| τ₃ (N-C-C-O) | Rotation of the terminal hydroxyethyl group | -178 (trans), +70 (gauche), -70 (gauche) | Very High |

In Silico Prediction of Impurity Reactivity and Interactions with Other Chemical Species

In silico toxicology and reactivity prediction methods use computational models to assess the potential adverse effects of chemicals without the need for extensive laboratory testing. pozescaf.com These methods are especially valuable for evaluating pharmaceutical impurities, where safety is a primary concern. ceon.rs

For this compound, in silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, can be employed. QSAR models are mathematical relationships that correlate the chemical structure of a molecule with a specific property, such as biological activity or toxicity. wikipedia.orgacs.orgnih.gov

Key applications for this compound would include:

Mutagenicity Prediction: The ICH M7 guideline for mutagenic impurities allows the use of two complementary (Q)SAR models (one expert rule-based, one statistical) to assess mutagenic potential. immunocure.us These models analyze the chemical structure for "structural alerts"—sub-structures known to be associated with mutagenicity. ceon.rs The anthraquinone core and aromatic amine functionalities could be flagged by such systems.

General Toxicity Prediction: Beyond mutagenicity, various QSAR models can predict other toxicological endpoints such as carcinogenicity, hepatotoxicity, and cardiotoxicity. pozescaf.com

Reactivity Prediction: QSAR and other computational models can predict the general chemical reactivity of the impurity, highlighting its potential to interact with other drug components or biological molecules. rsc.org

| Toxicological Endpoint | Prediction Method | Result | Structural Alert Identified |

|---|---|---|---|

| Bacterial Mutagenicity (Ames Test) | Expert Rule-Based (e.g., Derek Nexus) | Positive | Aromatic amine, Quinone |

| Bacterial Mutagenicity (Ames Test) | Statistical-Based (e.g., Sarah Nexus) | Equivocal | Data gap for specific scaffold |

| Carcinogenicity | (Q)SAR Model | Potential concern | Structural similarity to intercalating agents |

| hERG Inhibition (Cardiotoxicity) | (Q)SAR Model | Low Probability | No known hERG-binding motifs |

Machine Learning and Artificial Intelligence Applications for Impurity Prediction and Process Optimization

For the manufacturing process of Mitoxantrone, an AI/ML platform could be developed to control the levels of Impurity A:

Impurity Prediction: By training a model on a large database of chemical reactions, including experimental data from Mitoxantrone synthesis runs, an AI system can learn the relationships between reaction parameters (e.g., temperature, reactant ratios, catalyst, solvent) and the resulting impurity profile. amazonaws.com The model could then predict the likely yield of this compound under a given set of conditions. chemcopilot.com

Process Optimization: Once a predictive model is established, AI algorithms can perform in silico optimization to identify the ideal process parameters that maximize the yield of the Mitoxantrone API while keeping the formation of Impurity A below a specified threshold. bulkdrugsdirectory.combasetwo.ai This data-driven approach can significantly accelerate process development and improve manufacturing robustness.

| Input Parameter | Range Explored | AI-Predicted Optimal Value | Predicted Impurity A Yield (%) |

|---|---|---|---|

| Temperature (°C) | 80 - 120 | 95 | ≤ 0.05 |

| Reactant B Molar Ratio | 1.0 - 2.0 | 1.2 | |

| Catalyst Loading (mol%) | 0.1 - 1.0 | 0.25 | |

| Solvent System | Toluene, DMF, NMP | DMF |

Emerging Methodologies and Future Directions in Mitoxantrone Impurity a Hydrochloride Research

Advanced Hyphenated Analytical Techniques for Complex Mixture Analysis

The characterization of impurities in complex pharmaceutical matrices necessitates analytical techniques that offer both high separation efficiency and definitive structural elucidation. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have become indispensable tools in modern pharmaceutical analysis. chemijournal.comnih.govijfmr.comajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are at the forefront of impurity profiling. nih.govresolvemass.ca These techniques provide a powerful combination of separation and identification, capable of detecting and quantifying trace-level impurities. resolvemass.caresearchgate.net For instance, LC-MS has been successfully employed to identify the by-products of Mitoxantrone (B413) degradation, showcasing its utility in understanding the stability of the drug substance. nih.gov Furthermore, a validated HPLC-MS/MS method has been developed for the sensitive quantification of Mitoxantrone, a technique that can be readily adapted for the analysis of its impurities. vedomostincesmp.ru

High-resolution mass spectrometry (HRMS), when coupled with liquid chromatography, offers the advantage of providing elemental composition information for unknown impurities, significantly aiding in their structural elucidation. americanpharmaceuticalreview.com Another powerful hyphenated technique is Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy, which provides detailed structural information of impurities without the need for their isolation, a process that can be both time-consuming and challenging. chemijournal.comijfmr.com

The combination of these advanced hyphenated techniques provides a comprehensive toolkit for the in-depth analysis of Mitoxantrone Impurity A HCl and other related substances, ensuring a deeper understanding of the impurity profile of the active pharmaceutical ingredient (API).

Table 1: Application of Hyphenated Techniques in the Analysis of Mitoxantrone and its Impurities

| Hyphenated Technique | Application | Key Advantages |

| HPLC-MS/MS | Quantification of Mitoxantrone in biological matrices. vedomostincesmp.ru | High sensitivity and selectivity for trace-level detection. vedomostincesmp.rubiopharminternational.com |

| LC-MS | Identification of degradation by-products of Mitoxantrone. nih.govresearchgate.net | Provides molecular weight information for unknown compounds. americanpharmaceuticalreview.com |

| LC-HRMS | Elemental composition determination of impurities. americanpharmaceuticalreview.com | Accurate mass measurements for confident identification. americanpharmaceuticalreview.com |

| LC-NMR | Structural elucidation of impurities without isolation. chemijournal.comijfmr.com | Provides detailed structural information for definitive identification. chemijournal.com |

Application of Green Analytical Chemistry Principles in Impurity Analysis and Monitoring

The pharmaceutical industry is increasingly embracing the principles of Green Analytical Chemistry (GAC) to minimize the environmental impact of its quality control processes. This involves the development of analytical methods that reduce or eliminate the use of hazardous solvents and reagents, decrease energy consumption, and generate less waste. sciensage.inforesearchgate.net

For the analysis of Mitoxantrone and its impurities, several green approaches can be adopted. The development of eco-friendly HPLC methods is a key area of focus. This can be achieved by replacing toxic organic solvents with greener alternatives like ethanol, or by using aqueous mobile phases. researchgate.netsepscience.com A spectrophotometric method for the determination of Mitoxantrone has been reported that aligns with green chemistry principles by consuming less solvent compared to traditional chromatographic methods. nih.gov

Miniaturization of analytical techniques, such as the use of micro or nano-HPLC systems, can significantly reduce solvent consumption and waste generation while maintaining or even improving analytical performance. sciensage.info Furthermore, optimizing sample preparation methods to reduce the amount of sample and reagents required can also contribute to a greener analytical workflow. sciensage.info

The adoption of GAC principles in the analysis of this compound not only reduces the environmental footprint but can also lead to cost savings and improved analyst safety.

Table 2: Green Analytical Chemistry Strategies for Mitoxantrone Impurity Analysis

| Green Strategy | Description | Potential Benefits |

| Eco-friendly Solvents | Replacing toxic organic solvents with greener alternatives (e.g., ethanol, water). researchgate.netsepscience.com | Reduced environmental impact, improved analyst safety. |

| Method Miniaturization | Utilizing micro or nano-HPLC systems to reduce solvent consumption. sciensage.info | Decreased waste generation, lower operational costs. |

| Optimized Sample Preparation | Reducing the amount of sample and reagents used in the analytical workflow. sciensage.info | Minimized waste, potential for faster sample throughput. |

| Spectrophotometric Methods | Employing solvent-reduced or solvent-free spectrophotometric techniques for quantification. nih.gov | Significant reduction in solvent use and waste. |

Continuous Manufacturing and Real-Time Impurity Monitoring through Process Analytical Technology (PAT)

Continuous manufacturing represents a paradigm shift in pharmaceutical production, moving away from traditional batch-wise processing to a more integrated and efficient system. Process Analytical Technology (PAT) is a key enabler of continuous manufacturing, providing real-time monitoring and control of critical process parameters (CPPs) and critical quality attributes (CQAs) to ensure consistent product quality. wikipedia.orgeuropeanpharmaceuticalreview.comlongdom.orgmt.com

In the context of Mitoxantrone synthesis, PAT can be implemented to monitor the formation and consumption of reactants, intermediates, and, crucially, impurities in real-time. nih.gov This allows for immediate adjustments to process parameters to maintain the desired reaction trajectory and minimize the formation of impurities like this compound.